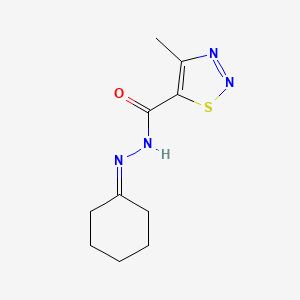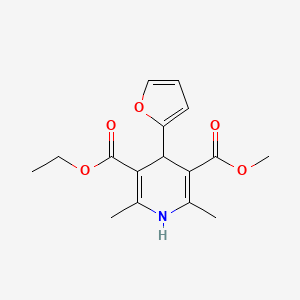
N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide (CTC) is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. CTC has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide exerts its pharmacological effects through various mechanisms, including inhibition of protein synthesis, DNA damage, and induction of oxidative stress. It has been found to interact with various cellular targets, including ribosomes, DNA, and enzymes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to have antioxidant properties, which may contribute to its therapeutic potential in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide for laboratory experiments is its high purity and reliability as a source for research. It has also been found to have low toxicity, making it a safe compound for use in vitro and in vivo studies. However, one limitation of N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide, including its potential as a therapeutic agent for various diseases, such as cancer, viral infections, and bacterial infections. Further studies are needed to elucidate the mechanisms of action of N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide and its interactions with cellular targets. Additionally, research on the pharmacokinetics and bioavailability of N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide may provide insights into its potential for clinical use. Overall, N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide is a promising compound with significant potential for drug development and scientific research.
Méthodes De Synthèse
N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide can be synthesized through a multistep process involving the reaction of cyclohexanone with thiosemicarbazide, followed by cyclization with phosphorus oxychloride and further reaction with methyl hydrazine. The synthesis of N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide has been optimized to achieve high yields and purity, making it a reliable source for research purposes.
Applications De Recherche Scientifique
N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide has been extensively studied for its potential as a therapeutic agent for various diseases. It has been found to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide has also been investigated for its ability to inhibit the growth of tumor cells and induce apoptosis, making it a potential treatment for cancer.
Propriétés
IUPAC Name |
N-(cyclohexylideneamino)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS/c1-7-9(16-14-11-7)10(15)13-12-8-5-3-2-4-6-8/h2-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJYZCOPOFTFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NN=C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-3-(2-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B4957797.png)




![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]acetamide](/img/structure/B4957849.png)




![1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B4957870.png)
![2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4957881.png)

![ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B4957895.png)